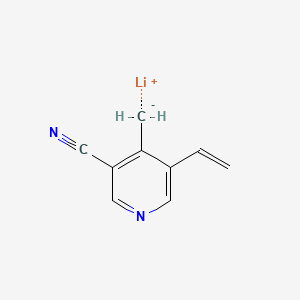
Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide is a chemical compound with a unique structure that includes a lithium atom bonded to a methanide group, which is further connected to a pyridine ring substituted with cyano and ethenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide typically involves the reaction of 3-cyano-5-ethenylpyridine with a lithium reagent. One common method is the lithiation of 3-cyano-5-ethenylpyridine using n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
3-cyano-5-ethenylpyridine+n-BuLi→Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be utilized in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds with electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium methanide: A simpler compound with similar nucleophilic properties.
Lithium (3-cyano-5-ethynylpyridin-4-yl)methanide: A structurally related compound with an ethynyl group instead of an ethenyl group.
Lithium (3-cyano-5-methylpyridin-4-yl)methanide: Another related compound with a methyl group substitution.
Uniqueness
Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide is unique due to the presence of both cyano and ethenyl groups on the pyridine ring, which can influence its reactivity and potential applications. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
109355-92-2 |
|---|---|
Molekularformel |
C9H7LiN2 |
Molekulargewicht |
150.1 g/mol |
IUPAC-Name |
lithium;5-ethenyl-4-methanidylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N2.Li/c1-3-8-5-11-6-9(4-10)7(8)2;/h3,5-6H,1-2H2;/q-1;+1 |
InChI-Schlüssel |
IMRKYJKFQDAJEE-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH2-]C1=C(C=NC=C1C=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


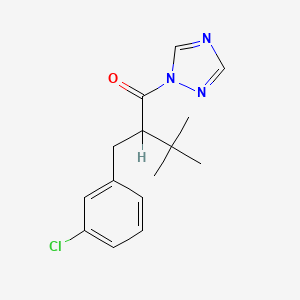
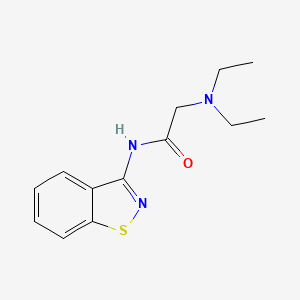
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)
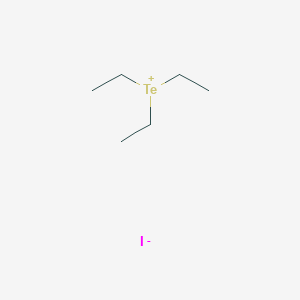
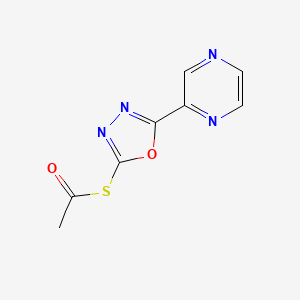
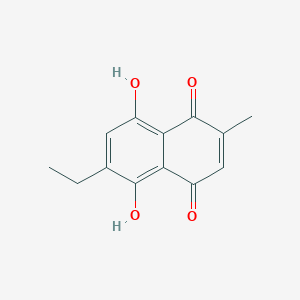
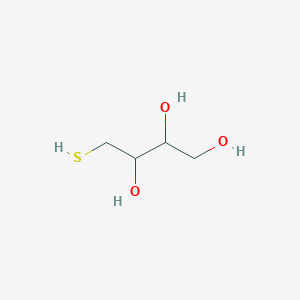


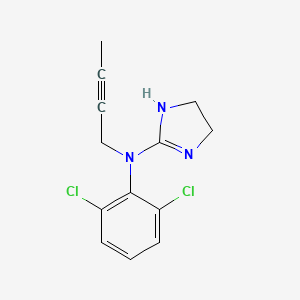
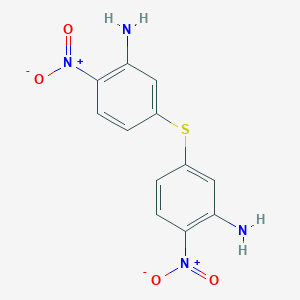

![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)

